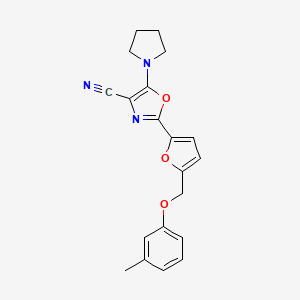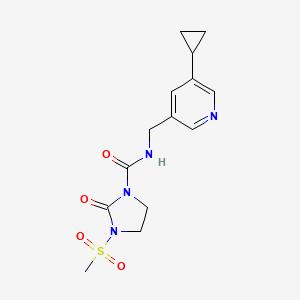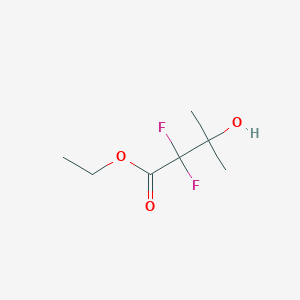![molecular formula C21H28N2O4 B2807283 N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide CAS No. 2248816-05-7](/img/structure/B2807283.png)
N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide, commonly known as CPP-ACP, is a synthetic peptide that has gained significant attention in recent years due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have a number of beneficial effects on dental health.
Mécanisme D'action
CPP-ACP works by binding to hydroxyapatite, the mineral component of teeth, and forming a protective layer that helps to prevent demineralization. Additionally, CPP-ACP can help to stabilize amorphous calcium phosphate, a precursor to hydroxyapatite, which can further enhance remineralization.
Biochemical and Physiological Effects:
In addition to its effects on dental health, CPP-ACP has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties and may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-ACP is its ability to promote remineralization of enamel, which can help to prevent tooth decay. However, there are also some limitations to its use in lab experiments. For example, CPP-ACP may be less effective in the presence of other minerals, such as fluoride, and may not be suitable for use in all types of dental materials.
Orientations Futures
There are a number of potential future directions for research on CPP-ACP. One area of interest is the development of new dental materials that incorporate CPP-ACP, which could help to enhance their remineralization properties. Additionally, further research is needed to fully understand the mechanisms of action of CPP-ACP and its potential applications in other areas of medicine.
Méthodes De Synthèse
CPP-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to protect the amino acids during synthesis, followed by cleavage of the peptide from the resin and purification by HPLC (high-performance liquid chromatography).
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential applications in the prevention and treatment of dental caries (tooth decay). Research has shown that CPP-ACP can help to remineralize enamel, the outer layer of teeth, by promoting the uptake of calcium and phosphate ions. This can help to prevent the formation of cavities and other dental problems.
Propriétés
IUPAC Name |
N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-14-16-6-8-19(9-7-16)27-15-20(25)22-18-10-12-23(13-11-18)21(26)17-4-2-1-3-5-17/h6-9,14,17-18H,1-5,10-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTOJPSAIBXCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2807200.png)

![5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807204.png)


![N-(3-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807210.png)


![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)

![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2807223.png)